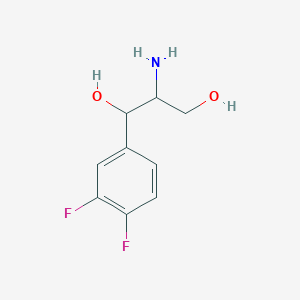

2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol

Übersicht

Beschreibung

2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol is a chemical compound with the CAS Number: 1376321-29-7 . It has a molecular weight of 223.65 . The compound is in the form of a powder and is stored at room temperature .

Synthesis Analysis

Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized through a general two-step strategy . First, the amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates .Molecular Structure Analysis

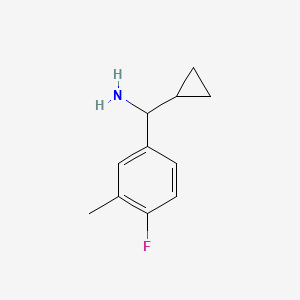

The molecule contains a total of 25 bonds, including 14 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis

The functional diol intermediates, obtained from the reaction of the amino group with various electrophiles, were then cyclized in an intramolecular fashion to generate a series of functional aliphatic six-membered cyclic carbonate monomers .Physical And Chemical Properties Analysis

The compound is a powder stored at room temperature . More specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved documents.Wissenschaftliche Forschungsanwendungen

Biotechnological Production and Recovery

One application of diols, similar to 2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol, is in the biotechnological production of chemicals. Xiu and Zeng (2008) discuss the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, emphasizing the challenges in the recovery and purification of these diols from fermentation broths. The review highlights the importance of developing efficient separation technologies to improve yield, purity, and energy consumption in the microbial production of diols, including advanced methods like aqueous two-phase extraction and pervaporation (Xiu & Zeng, 2008).

Corrosion Inhibition

In the field of materials science, Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on the inhibition performances of certain thiazole and thiadiazole derivatives, which are structurally related to 2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol, against the corrosion of iron. This research suggests that similar compounds could be explored for their potential as corrosion inhibitors, providing insights into the molecular interactions that govern these processes (Kaya et al., 2016).

Medical Applications

Nahas (1959) explored the medical application of a compound structurally similar to 2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol, namely 2-amino-2(hydroxymethyl)1,3-propane diol, which was administered intravenously to study its effects on arterial blood pH and CO2 recovery. This early research indicates the potential medical applications of such compounds in managing physiological conditions (Nahas, 1959).

Advanced Material Synthesis

The synthesis of novel materials is another significant application area. Xu et al. (2012) synthesized novel fluorinated polyurethane elastomers using a compound structurally related to 2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol. These materials exhibited low surface tension, low water absorption, and good thermal stability, demonstrating the potential of such compounds in the development of advanced materials with specific desirable properties (Xu et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-amino-1-(3,4-difluorophenyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO2/c10-6-2-1-5(3-7(6)11)9(14)8(12)4-13/h1-3,8-9,13-14H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMZTHCXWXPCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(CO)N)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(3,4-difluorophenyl)propane-1,3-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(chloromethyl)phenyl]-3-methyl-1H-pyrazole](/img/structure/B1528670.png)

![N,N-dimethyl-4-[(methylamino)methyl]pyrimidin-2-amine](/img/structure/B1528684.png)